6-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylideneamino)hexanoic acid
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Overview
Description
6-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylideneamino)hexanoic acid is a compound belonging to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to an azepine ring. Benzazepines and their derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylideneamino)hexanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One effective approach involves the intramolecular alkylation of N-acyl-N-ethylaniline derivatives under Friedel–Crafts conditions . Another method includes the use of polyphosphoric acid as a catalyst for the cyclization of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one .
Industrial Production Methods
Industrial production of benzazepine derivatives often involves optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
6-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylideneamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the azepine ring, depending on the substituents present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
6-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylideneamino)hexanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylideneamino)hexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a sodium channel blocker, inhibiting the flow of sodium ions and thereby affecting cellular processes . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: This compound shares a similar benzazepine core structure and exhibits similar pharmacological activities.
1,3,4,5-Tetrahydro-6-alkoxy-2H-1-benzazepin-2-one: These derivatives are studied for their anticonvulsant activities and have similar chemical properties.
Uniqueness
6-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylideneamino)hexanoic acid is unique due to its specific substitution pattern and the presence of the hexanoic acid moiety. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-(1,3,4,5-tetrahydro-1-benzazepin-2-ylideneamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20)11-2-1-5-12-17-15-10-6-8-13-7-3-4-9-14(13)18-15/h3-4,7,9H,1-2,5-6,8,10-12H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQAJOZSAUEUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=NCCCCCC(=O)O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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